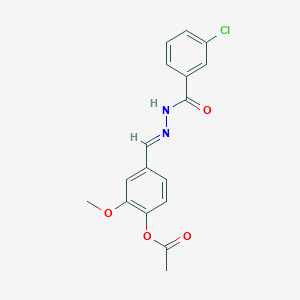![molecular formula C22H20N6O4 B323797 N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B323797.png)
N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) is a complex organic compound with the molecular formula C22H20N6O4 and a molecular weight of 432.43 g/mol This compound is characterized by its unique structure, which includes two phenylhydrazinecarboxamide groups connected by a phenylenedi(carbonyl) linker
準備方法
The synthesis of 2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) typically involves the reaction of 1,4-phenylenedi(carbonyl) chloride with N-phenylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
化学反応の分析
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
科学的研究の応用
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and causing antimicrobial effects .
類似化合物との比較
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) can be compared with other similar compounds, such as:
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-methylhydrazinecarboxamide): This compound has a similar structure but with methyl groups instead of phenyl groups, leading to different chemical and biological properties.
1,4-phenylenedi(carbonyl)bis(N-phenylhydrazinecarboxamide): This compound has a similar backbone but lacks the 2,2’-substitution, resulting in different reactivity and applications.
N-phenylhydrazinecarboxamide: A simpler compound with only one phenylhydrazinecarboxamide group, used as a precursor in the synthesis of more complex molecules.
特性
分子式 |
C22H20N6O4 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
1-phenyl-3-[[4-[(phenylcarbamoylamino)carbamoyl]benzoyl]amino]urea |
InChI |
InChI=1S/C22H20N6O4/c29-19(25-27-21(31)23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(30)26-28-22(32)24-18-9-5-2-6-10-18/h1-14H,(H,25,29)(H,26,30)(H2,23,27,31)(H2,24,28,32) |
InChIキー |
RXELVCJTBHGNQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-{2-[(phenylacetyl)amino]cyclohexyl}acetamide](/img/structure/B323716.png)

![2-fluoro-N-[(5-methyl-2-thienyl)methylene]-5-nitroaniline](/img/structure/B323720.png)

![(6E)-3-(diethylamino)-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323724.png)
![methyl 5-benzyl-4-methyl-2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiophene-3-carboxylate](/img/structure/B323725.png)
![3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA](/img/structure/B323726.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B323727.png)
![3-chloro-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323731.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)
![3-chloro-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323733.png)
![4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)
